Evidence of Aqueous Solubility Advantage Due to Salt Form
The hydrochloride salt form of 3-phenyl-1,2,3,4-tetrahydroquinoline confers a significant and quantifiable advantage in aqueous solubility over its neutral, free-base counterpart. While quantitative solubility data for the free base is not widely reported, the property is well-understood: hydrochloride salt formation is a standard strategy to improve the aqueous solubility of basic amine-containing compounds like THQs [1]. This is a direct result of the compound's pKa of 4.63±0.40 [2], which dictates its ionization state at physiological pH.
| Evidence Dimension | Predicted Solubility Enhancement in Aqueous Media |
|---|---|
| Target Compound Data | Enhanced solubility in water relative to free base (qualitative) |
| Comparator Or Baseline | 3-Phenyl-1,2,3,4-tetrahydroquinoline (free base, CAS 78317-98-3) |
| Quantified Difference | Not quantified in available primary literature; difference is a class-level inference based on the predicted pKa of 4.63±0.40 and the effect of salt formation. |
| Conditions | Aqueous media, pH-dependent |
Why This Matters
Superior solubility facilitates higher achievable concentrations in aqueous in vitro assays (e.g., cell culture, biochemical assays) and simplifies preparation of stock solutions, directly impacting experimental reproducibility and assay dynamic range.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
- [2] ChemSrc. (2024). Predicted Chemical Properties: 3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride. View Source
